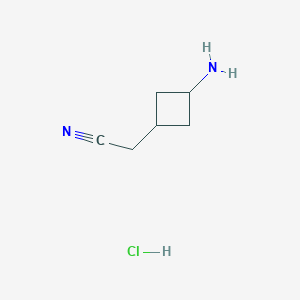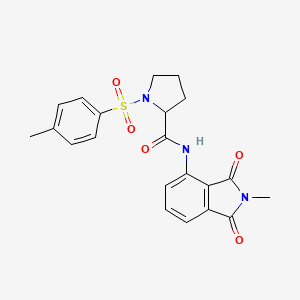![molecular formula C10H10O5 B2875401 (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid CAS No. 1955564-33-6](/img/structure/B2875401.png)
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular formula of C10H10O5 and a molecular weight of 210.185 g/mol. This compound is characterized by the presence of a furan ring and a dioxolane ring, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its trypanocidal properties.
Medicine: Research has explored its potential use as a therapeutic agent for treating diseases caused by trypanosomes.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-furyl-1,3-dioxolane with an appropriate reagent to introduce the prop-2-enoic acid moiety . The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or dioxolane rings are replaced with other groups.
Addition: Addition reactions can occur at the double bond of the prop-2-enoic acid moiety, leading to the formation of new products.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of (2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with molecular targets in the trypanosomes. The compound interferes with the metabolic pathways of the parasites, leading to their death. The specific molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the DNA and RNA synthesis in the parasites.
Comparación Con Compuestos Similares
(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid can be compared with other similar compounds, such as:
2-(1,3-Dioxolan-2-yl)furan: This compound shares the dioxolane and furan rings but lacks the prop-2-enoic acid moiety.
Furamidine analogs: These compounds have similar structures but may have different substituents on the furan or dioxolane rings.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(E)-3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQHYWZHYICQS-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2875320.png)





![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2875330.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2875332.png)
![7-oxospiro[3.4]octane-5-carboxylic acid](/img/structure/B2875333.png)


![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)
![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)
